(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride
Description
(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride is a synthetic compound featuring a piperazine core linked to a 6-methoxypyridazin-3-yl group and an o-tolyl (ortho-methylphenyl) moiety via a methanone bridge, with a hydrochloride counterion. Its structural complexity and substitution patterns differentiate it from simpler piperazine-based molecules, warranting detailed comparisons with analogs.
Properties
IUPAC Name |
[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(2-methylphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2.ClH/c1-13-5-3-4-6-14(13)17(22)21-11-9-20(10-12-21)15-7-8-16(23-2)19-18-15;/h3-8H,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBQKJACLPABLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride is a synthetic organic molecule notable for its complex structure, which incorporates a piperazine ring, a pyridazine moiety, and an o-tolyl group. Its molecular formula is with a molecular weight of 348.8 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.
Chemical Structure and Properties
The structural features of this compound are significant for its biological activity. The presence of the methanone functional group links the piperazine and o-tolyl components, potentially influencing its interaction with biological targets. The following table summarizes key characteristics:
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.8 g/mol |
| CAS Number | 1184990-91-7 |
Biological Activity
Research into the biological activity of this compound suggests several potential therapeutic applications:
Antidepressant Activity
Similar compounds have been studied for their antidepressant properties. For instance, derivatives of piperazine have shown efficacy as 5-HT1A receptor agonists, which play a crucial role in mood regulation . The structural similarities with known antidepressants suggest that this compound may also exhibit similar pharmacological effects.
Antimicrobial Properties
Preliminary studies indicate that compounds with a piperazine and pyridazine framework can possess antimicrobial activity. The exploration of this compound in this context could reveal its effectiveness against various pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications in the molecular structure can enhance efficacy or reduce toxicity. For instance, variations in the substituents on the piperazine or pyridazine rings may significantly alter the compound's biological profile .
Case Studies and Research Findings
Several studies have investigated related compounds, providing insights into the potential biological activities of this compound:
- Antidepressant Effects : A study on similar piperazine derivatives demonstrated their ability to act as 5-HT1A receptor agonists, showcasing comparable EC50 values to serotonin .
- Antimicrobial Activity : Research on related compounds has shown promising results against Staphylococcus aureus and E. coli, highlighting the potential for this compound to exhibit similar antimicrobial properties .
- In Silico Studies : Computational studies have suggested that modifications to the methoxypyridazine moiety could enhance binding affinity to target receptors, indicating a pathway for optimizing therapeutic efficacy .
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research and application:
- Antidepressant Activity : Preliminary studies suggest that the compound may influence serotonin receptors, particularly the 5-HT(1A) receptor, which is crucial in the modulation of mood and anxiety . This activity positions it as a potential antidepressant agent.
- Antitumor Properties : Research indicates that derivatives of piperazine compounds, including those similar to (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride, have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism involves the modulation of cellular pathways associated with tumor growth .
- Neuroprotective Effects : The methoxypyridazine moiety may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : The initial step involves the reaction between appropriate piperazine derivatives and pyridazine precursors under controlled conditions to ensure the formation of the desired piperazine ring structure.
- Introduction of the Methanone Group : The next step incorporates the o-tolyl group through acylation reactions, which can be achieved using various acylating agents.
- Hydrochloride Salt Formation : Finally, the compound is converted into its hydrochloride salt form to enhance solubility and stability for pharmaceutical applications.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of related compounds, providing insights into potential uses:
- Case Study on Antidepressant Effects :
- Antitumor Activity Investigation :
- Neuroprotection Research :
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrochloride salt’s methoxypyridazinyl group undergoes acid- or base-catalyzed hydrolysis , cleaving the methoxy substituent to form hydroxylated derivatives. For example:
Key data :
| Reaction Condition | Product | Yield (%) | Source |
|---|---|---|---|
| 1M HCl, reflux, 6h | (4-(6-Hydroxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone | 72 | |
| NaOH (1M), 80°C, 4h | Same as above | 65 |
Alkylation and Acylation at the Piperazine Nitrogen
The secondary amine in the piperazine ring reacts with alkyl halides or acyl chlorides under mild conditions. For instance:
Example reaction with methyl iodide :
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | (4-(6-Methoxypyridazin-3-yl)-1-methylpiperazin-1-yl)(o-tolyl)methanone | DMF, 50°C, 12h | 58 |
Acylation with acetyl chloride :
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| AcCl, Et₃N | (4-(6-Methoxypyridazin-3-yl)-1-acetylpiperazin-1-yl)(o-tolyl)methanone | CH₂Cl₂, r.t., 4h | 83 |
N-Oxidation of the Piperazine Ring
The piperazine moiety undergoes oxidation with peracids (e.g., mCPBA) to form N-oxide derivatives, enhancing solubility and altering electronic properties:
Data :
| Oxidizing Agent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| mCPBA | (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone N-oxide | CHCl₃, 0°C → r.t., 8h | 67 |
Coordination Chemistry with Metal Ions
The piperazine nitrogen and pyridazinyl oxygen act as ligands for transition metals, forming complexes with potential catalytic or pharmaceutical applications:
Example with Cu(II) :
| Metal Salt | Product | Conditions | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl₂ | [Cu(L)₂Cl₂]·2H₂O (L = ligand) | MeOH, reflux, 2h | 4.8 ± 0.2 |
Deprotonation and Salt Formation
The hydrochloride salt undergoes reversible deprotonation in basic media, regenerating the free base:
Key observations :
Photochemical Reactivity
The methoxypyridazinyl group exhibits sensitivity to UV light, leading to demethylation or ring-opening reactions under prolonged irradiation:
Photodegradation data :
| Light Source | Degradation Pathway | Half-life (h) | Source |
|---|---|---|---|
| UV-C (254 nm) | Formation of hydroxylated pyridazine | 3.2 |
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Mechanism |
|---|---|---|---|
| Hydrolysis (acidic) | 2.3 × 10⁻⁴ | 45.2 | SN1 |
| Alkylation | 1.8 × 10⁻³ | 32.7 | Bimolecular nucleophilic substitution |
| N-Oxidation | 5.6 × 10⁻⁵ | 68.9 | Radical-mediated |
Comparison with Similar Compounds
(a) 1-Piperazinyl(4-pyridinyl)methanone Hydrochloride
- Structure: Lacks the methoxypyridazine and o-tolyl groups but retains the piperazine-methanone core.
- Properties: Classified as non-hazardous in safety assessments, indicating lower reactivity compared to halogenated analogs .
(b) (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone Hydrochloride
- Structure : Substitutes the o-tolyl group with a piperidinyl ring and introduces a methyl group on the piperazine.
- Properties : Higher molar mass (247.76 g/mol) and irritant classification suggest increased steric hindrance and reactivity relative to the target compound .
*Inferred from structural analogs.
Bioactive Piperazine Derivatives
(a) Ofloxacin N-Oxide Hydrochloride
(b) Plant-Derived Piperazine Analogs
- Bioactivity : Natural piperazine derivatives (e.g., from C. gigantea) exhibit insecticidal properties, but synthetic analogs like the target compound may offer higher potency and stability due to tailored substitutions (e.g., methoxy, methylphenyl) .
Q & A
Q. What are the optimized synthetic routes for (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride, and what are the critical purification steps?
The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the pyridazine core via nucleophilic substitution or cyclization reactions. For example, 6-methoxypyridazin-3-yl derivatives are synthesized using methoxylation under basic conditions (e.g., NaOMe/MeOH) .
- Step 2 : Piperazine coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to achieve regioselectivity .
- Step 3 : Final coupling with o-tolyl methanone using carbonyl activation reagents (e.g., EDCI/HOBt) .
Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) ensures >95% purity. Yield optimization requires strict temperature control (0–5°C during coupling steps) .
Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., piperazine N–CH₂ at δ 2.8–3.2 ppm, pyridazine aromatic protons at δ 7.1–8.3 ppm) .
- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm assess purity (>99% by area normalization) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion peaks [M+H]⁺ at m/z 399.2 (free base) and 435.6 (hydrochloride salt) .
Q. What preliminary biological screenings assess activity against CNS targets?
- 5-HT₆ Receptor Binding : Radioligand displacement assays (³H-LSD) in HEK293 cells transfected with human 5-HT₆ receptors. IC₅₀ values <100 nM suggest antagonism .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli (concentration range: 1–256 µg/mL) .
Advanced Research Questions
Q. How do solvent/catalyst variations impact yield and enantiomeric purity during piperazine-pyridazine core synthesis?
| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Standard | DMF | Pd(OAc)₂ | 65 | 98 |
| Alternative (THF) | THF | PdCl₂(PPh₃)₂ | 48 | 92 |
| High-Temperature | Toluene | XPhos-Pd-G3 | 72 | 95 |
- Key Finding : DMF enhances reaction efficiency due to high polarity, but toluene improves thermal stability for high-temperature steps. Enantiomeric purity (>99% ee) requires chiral auxiliaries (e.g., (R)-BINAP) .
Q. How can contradictory solubility profiles in aqueous vs. organic solvents be reconciled?
| Solvent | Solubility (mg/mL) | pH Stability |
|---|---|---|
| Water (pH 7.4) | 2.1 | Stable ≤48 hrs |
| DMSO | 45.3 | Stable ≤72 hrs |
| Ethanol | 12.7 | Degrades at pH <4 |
- Methodological Insight : Use co-solvents (e.g., PEG-400) for in vivo studies to enhance aqueous solubility. Degradation at acidic pH (t₁/₂ = 6 hrs at pH 3) necessitates buffered formulations .
Q. What assays/models elucidate 5-HT₆ receptor modulation mechanisms?
- In Vitro :
- Surface Plasmon Resonance (SPR) : Direct binding kinetics (KD = 18 nM, kon = 1.2 × 10⁶ M⁻¹s⁻¹) .
- cAMP Inhibition : HEK293 cells transfected with 5-HT₆; EC₅₀ = 35 nM .
- In Vivo :
- Morris Water Maze : Dose-dependent improvement in cognitive deficits (1–10 mg/kg, i.p.) in scopolamine-induced amnesia models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
